4-Hydroxy-3-nitropyridine
Description
Historical Overview and Early Investigations in Pyridine (B92270) Chemistry
The study of 4-Hydroxy-3-nitropyridine (B47278) is rooted in the broader history of pyridine chemistry. Pyridine, a fundamental heterocyclic aromatic compound, was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. numberanalytics.comnumberanalytics.com Its six-membered ring structure, composed of five carbon atoms and one nitrogen, was elucidated approximately two decades later through the independent work of Wilhelm Körner and James Dewar. acs.org
Early progress in pyridine synthesis was marked by the contributions of Arthur Rudolf Hantzsch, who developed a synthesis method in 1881, and later by Aleksei Chichibabin's improved method in 1924. acs.orgatamanchemicals.com The first complete synthesis of the parent pyridine ring from acetylene (B1199291) and hydrogen cyanide was achieved in 1876. nih.gov
The investigation into substituted pyridines, particularly nitropyridines, followed as synthetic methods evolved. The direct nitration of the pyridine ring is challenging due to the ring's deactivation by the nitrogen atom. However, the synthesis of nitropyridine derivatives became more accessible through various strategies. A significant method for producing 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide, which forms an N-nitropyridinium ion that subsequently rearranges. ntnu.noresearchgate.net
For this compound specifically, its synthesis is most commonly achieved through the electrophilic nitration of 4-hydroxypyridine (B47283). chemicalbook.comsigmaaldrich.com The presence of the activating hydroxyl group facilitates the introduction of the nitro group onto the pyridine ring, a reaction that has been a subject of study in the synthesis of functionalized pyridines. cdnsciencepub.comresearchgate.net
Academic Significance and Research Relevance in Contemporary Organic Synthesis
The academic significance of this compound lies primarily in its role as a versatile synthetic intermediate. chemimpex.com In contemporary organic synthesis, it is recognized as a valuable building block for constructing more complex molecular architectures, particularly those with biological activity. mdpi.com The pyridine moiety itself is considered a "privileged scaffold" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. mdpi.comresearchgate.net
The dual functionality of the hydroxyl and nitro groups on the pyridine ring allows for a range of chemical transformations. The compound serves as a precursor for other important reagents; for example, it can be converted to 4-chloro-3-nitropyridine (B21940) or 4-ethoxy-3-nitropyridine (B157411), which are themselves useful in subsequent synthetic steps. chemicalbook.comsigmaaldrich.comarkat-usa.org
Key Research Applications:
Pharmaceutical Chemistry : It is a crucial intermediate in the synthesis of various drug candidates, particularly those targeting neurological disorders. chemimpex.comdataintelo.com Its structure allows for modifications that can enhance the efficacy of therapeutic agents. chemimpex.com
Agrochemicals : The compound is used in the development of agrochemicals, including herbicides and fungicides, contributing to crop protection. chemimpex.comdataintelo.com
Materials Science : In materials science, it is explored for creating advanced materials like polymers and coatings, where its incorporation can enhance properties such as durability. chemimpex.com
The reactivity of the compound in electrophilic aromatic substitution and its potential for further functionalization make it a subject of continuous interest for researchers aiming to develop novel molecules efficiently. chemimpex.com
Current Research Gaps and Future Perspectives on the Compound's Study
Despite its utility, several areas concerning this compound remain underexplored, presenting opportunities for future research.
Exploration of Reactivity : While its role as a precursor is established, a comprehensive study of its reactivity in modern catalytic cross-coupling reactions is a potential research avenue. The functional groups may require protection or transformation, and optimizing these synthetic routes is of practical interest.
Computational and Mechanistic Studies : The tautomerism between the 4-hydroxy form and its corresponding pyridone form can significantly influence its reactivity. Detailed computational studies, using methods like Density Functional Theory (DFT), could provide deeper insights into this equilibrium and predict its behavior in different chemical environments. Such studies have been performed on isomers and related compounds, but a focused investigation on this compound could resolve ambiguities. researchgate.net
Advanced Synthetic Methods : The development of more sustainable and efficient synthetic protocols is a continuous goal in chemistry. The application of technologies like continuous-flow chemistry, which has been proposed for synthesizing related nitropyridine N-oxides, could offer safer and more scalable production of this compound.
Coordination Chemistry : The potential of this compound as a ligand in coordination chemistry is not fully realized. Research into its metal complexes could lead to new catalysts or materials with novel electronic or magnetic properties, an area that has been touched upon with related derivatives. iucr.org
Future research will likely focus on closing these gaps, expanding the synthetic toolbox for this compound, and discovering new applications in medicinal chemistry and materials science. mdpi.comdataintelo.com
Overview of Advanced Methodologies Utilized in Compound Research
The study of this compound and its derivatives employs a range of advanced scientific methodologies to elucidate its structure, reactivity, and properties.
| Methodology | Purpose | Key Findings/Applications |
|---|---|---|
| Spectroscopy (NMR, IR) | Structural confirmation and characterization. | Confirming the presence and position of functional groups and validating molecular structure. bohrium.com |
| X-ray Crystallography | Determining the precise three-dimensional atomic arrangement in a crystal. | Used to analyze the crystal structure of related compounds and proposed for studying hydrogen-bonding networks in the title compound. iucr.orgresearchgate.net |
| Computational Chemistry (DFT) | Modeling molecular structure, predicting reactivity, and analyzing electronic properties. | Applied to numerous nitropyridine isomers to study conformational stability, reactivity, and vibrational spectra. researchgate.netgoogle.co.in |
| Advanced Synthesis | Creating complex molecules from the pyridine scaffold. | Nitropyridine precursors are used in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex bioactive molecules. mdpi.com |
| Flow Chemistry | Improving reaction safety, efficiency, and scalability. | An emerging technique proposed for the synthesis of related nitropyridines, offering better control over hazardous nitration reactions. |
Spectroscopic and Crystallographic Methods: Standard spectroscopic techniques are fundamental for characterizing this compound. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to determine the chemical environment of the protons and carbon atoms, while Infrared (IR) spectroscopy confirms the presence of the hydroxyl and nitro functional groups. bohrium.com For unambiguous structural determination in the solid state, X-ray crystallography is the definitive method. libretexts.org This technique has been applied to derivatives to understand their three-dimensional structure and intermolecular interactions. iucr.orgresearchgate.net
Computational Methodologies: Density Functional Theory (DFT) has become a powerful tool for investigating pyridine derivatives. researchgate.net These computational methods are used to calculate optimized molecular geometries, predict vibrational frequencies for comparison with experimental IR spectra, and analyze the electronic structure to understand reactivity. google.co.in For this compound, DFT could be employed to model its tautomeric equilibrium and predict its behavior in various reactions.
Synthetic and Radiochemical Techniques: The synthetic utility of nitropyridines is often demonstrated through their conversion into other functionalized molecules via modern catalytic reactions. mdpi.com Furthermore, advanced techniques like the radiolabeling of nitropyridine derivatives with isotopes such as ¹⁸F have been developed to create PET imaging agents, showcasing a sophisticated application of pyridine chemistry in medical diagnostics. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOLBZMQDGRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935319 | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-54-1, 15590-90-6 | |
| Record name | 3-Nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15590-90-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5435-54-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design
Classical and Established Synthetic Pathways
The traditional synthesis of 4-hydroxy-3-nitropyridine (B47278) primarily relies on the electrophilic aromatic substitution of a pre-existing pyridine (B92270) derivative. The design of these pathways often involves a strategic choice between nitrating a hydroxylated pyridine or hydroxylating a nitrated pyridine, with the former being the more common approach.
Nitration Strategies for Pyridine Derivatives
The most direct and established method for synthesizing this compound is the nitration of 4-hydroxypyridine (B47283). chemicalbook.com Pyridine rings are generally electron-deficient and thus resistant to electrophilic substitution; however, the presence of the electron-donating hydroxyl group at the 4-position activates the ring, directing the incoming nitro group to the ortho position (C3).
A standard procedure involves using a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reaction is typically performed by slowly adding the nitrating mixture to 4-hydroxypyridine while carefully controlling the temperature, followed by a period of heating to ensure the reaction goes to completion. chemicalbook.com A representative reaction is detailed below:
| Reactant | Reagent | Conditions | Yield |
| 4-Hydroxypyridine | Concentrated Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | 60-70°C, 3 hours | 76% chemicalbook.com |
Alternative nitrating systems have also been developed for pyridine derivatives to improve safety and yield. One such method employs potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid, which generates the nitronium ion in situ. google.com This approach avoids the use of concentrated nitric acid, reducing the formation of corrosive acid mists and allowing for more stable and controllable reaction conditions. google.com Another variation involves the use of metal nitrates with acetic anhydride. patsnap.comgoogle.com
Hydroxylation Approaches and Their Variations
While the nitration of 4-hydroxypyridine is the most common route, introducing a hydroxyl group onto a pre-nitrated pyridine ring represents an alternative, though often more challenging, synthetic strategy. Direct hydroxylation of an aromatic C-H bond on an electron-deficient ring like 3-nitropyridine (B142982) is difficult. acs.org
Therefore, classical hydroxylation often proceeds through indirect, multi-step sequences. A common method involves the diazotization of an amino-substituted nitropyridine. For example, 4-amino-3-nitropyridine (B158700) could be treated with a nitrite (B80452) source (like sodium nitrite) in an acidic medium to form a diazonium salt. This intermediate can then be hydrolyzed by heating in water to yield this compound. This nucleophilic aromatic substitution pathway provides a reliable, albeit longer, route to the desired product.
Multi-Step Synthesis Design and Optimization
A typical multi-step process based on the nitration of 4-hydroxypyridine is outlined in the table below:
| Step | Action | Purpose |
| 1. Reaction Setup | 4-hydroxypyridine is added to a reactor, followed by the slow addition of a pre-mixed solution of concentrated nitric and sulfuric acids under cooling. | To control the initial exothermic reaction and ensure homogenous mixing. |
| 2. Nitration | The reaction mixture is heated (e.g., 60-70°C) for several hours. chemicalbook.com | To drive the electrophilic aromatic substitution to completion. |
| 3. Quenching | The reaction mixture is cooled and carefully poured onto ice water. | To stop the reaction and dilute the strong acids, facilitating product workup. |
| 4. Neutralization | The acidic solution is neutralized by the dropwise addition of a base, such as concentrated ammonia (B1221849), to a pH of 11-12. chemicalbook.com | To precipitate inorganic salts and bring the product into a form suitable for extraction. |
| 5. Extraction & Isolation | The product is extracted from the aqueous solution using an organic solvent like pyridine. The solvent is then removed under reduced pressure. chemicalbook.com | To separate the organic product from inorganic byproducts. |
| 6. Purification | The crude product is further purified by stirring in a solvent like acetone, followed by slurrying in water and drying. chemicalbook.com | To remove residual inorganic salts and solvent, yielding the final, pure compound. |
Optimization of this process involves fine-tuning parameters such as reaction temperature, time, and the ratio of nitrating agents to maximize the yield of the desired mononitrated product and minimize the formation of byproducts like 3,5-dinitro-4-hydroxypyridine. researchgate.net Efficient purification techniques are crucial for removing inorganic salts and achieving high product purity. chemicalbook.com
Innovations in Synthetic Protocols
Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods for preparing compounds like this compound.
Catalytic Methods for Compound Preparation
Modern synthetic chemistry is increasingly moving towards catalytic processes to improve efficiency and reduce waste. In the context of this compound synthesis, innovations often focus on the preparation of its key precursor, 4-hydroxypyridine. Green chemistry principles encourage the exploration of catalytic hydroxylation of pyridine derivatives, which offers a more environmentally benign pathway compared to traditional multi-step methods. nbinno.com
Furthermore, photochemical methods represent a novel approach. For instance, the C3 selective hydroxylation of pyridines has been achieved through the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is operationally simple and could potentially be adapted for the synthesis of hydroxylated nitropyridines, offering a new route that avoids harsh acidic conditions. acs.org
Principles of Green Chemistry in Synthesis Development
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nbinno.comnih.gov Applying these principles to the synthesis of this compound involves re-evaluating classical methods and adopting more sustainable alternatives.
The following table compares the classical approach with greener alternatives:
| Feature | Classical Method (Mixed Acid) | Greener Alternative (e.g., KNO₃) |
| Reagents | Concentrated H₂SO₄ and HNO₃ | KNO₃, Acetic Anhydride or H₂SO₄ |
| Byproducts | Large volumes of acidic wastewater, NOx fumes | Fewer acidic byproducts, reduced NOx emissions google.com |
| Safety | Highly corrosive and hazardous reagents | Solid, more stable nitrating agent; improved safety profile google.com |
| Atom Economy | Lower, due to the catalytic use of H₂SO₄ | Potentially higher, depending on the specific protocol |
| Solvents | Often requires subsequent extraction with large volumes of organic solvents | May allow for more efficient workup procedures |
Further green innovations could involve exploring electrosynthesis, which uses electricity as a "reagent" to drive reactions, or employing biodegradable solvents to minimize the environmental footprint of the entire synthetic process. nih.govosti.gov
Flow Chemistry Applications in Reaction Scale-Up for Research
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of nitrated heterocyclic compounds for research purposes. While specific literature detailing the flow synthesis of this compound is emerging, the principles and advantages of this technology are well-demonstrated through the synthesis of closely related compounds like 4-nitropyridine (B72724). researchgate.net
Flow chemistry offers enhanced safety, efficiency, and scalability, which are critical for nitration reactions that are often highly exothermic and can produce potentially explosive intermediates. researchgate.netalmacgroup.com Key advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents in small, manageable volumes within the reactor. almacgroup.com This minimizes the risks associated with the accumulation of energetic materials, a common concern in batch nitrations. researchgate.net
A notable example is the two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide. In this process, pyridine N-oxide is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitropyridine N-oxide. This intermediate is then deoxygenated with a reagent like phosphorus trichloride (B1173362) (PCl₃) to produce the final product. researchgate.net The use of a continuous flow system for the nitration step allows for safe scale-up, achieving a high throughput with excellent yield and selectivity, while avoiding the formation of undesired by-products. researchgate.net Such methodologies provide a strong precedent for developing safe and scalable continuous processes for this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for Nitropyridine Derivatives
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to accumulation of large volumes of energetic materials. | Minimized risk by using small reaction volumes and superior temperature control. researchgate.net |
| Heat Transfer | Often inefficient, leading to potential hot spots and side reactions. | High surface-area-to-volume ratio allows for rapid and efficient heat dissipation. almacgroup.com |
| Scalability | Scale-up can be complex and introduce new safety and efficiency challenges. | Scalability is more straightforward, often achieved by "numbering-up" (running reactors in parallel) or extending run time. almacgroup.com |
| Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. almacgroup.com |
| Throughput Example | Variable, dependent on batch size and cycle time. | Achieved a throughput of 0.716 kg per day for 4-nitropyridine. researchgate.net |
Regioselective Synthesis and Functionalization Studies
The functional groups of this compound—a hydroxyl group at the 4-position and a nitro group at the 3-position—dictate the regioselectivity of its subsequent chemical transformations.
Strategies for Selective Amination and Reduction
Selective Reduction: The conversion of the nitro group in this compound to an amino group yields the valuable derivative 3-amino-4-hydroxypyridine (B189613). This transformation requires chemoselective reduction methods that target the nitro group without altering the pyridine ring or the hydroxyl group. A variety of modern reagents are available for the selective reduction of aromatic nitro compounds. organic-chemistry.org
One effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, which can reduce nitroarenes to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com Other sustainable approaches utilize formic acid as a hydrogen source with an iron-based catalyst, which operates under mild, base-free conditions. organic-chemistry.org The choice of reducing agent is crucial for achieving high yields and preventing over-reduction or side reactions.
Table 2: Selected Methods for Aromatic Nitro Group Reduction
| Reagent/Catalyst System | Reducing Agent | Key Features |
| NaBH₄ / Ni(PPh₃)₄ | Sodium Borohydride | Effective for converting nitro compounds to amines. jsynthchem.com |
| Iron-based catalyst | Formic Acid | Operates under mild, base-free transfer hydrogenation conditions. organic-chemistry.org |
| Pd/C | H₂ (balloon) or Triethylsilane | Widely used heterogeneous catalyst for hydrogenation. organic-chemistry.org |
| Tetrahydroxydiboron | Tetrahydroxydiboron | A metal-free reduction method that can be performed in water. organic-chemistry.org |
Selective Amination: While the primary route to 3-amino-4-hydroxypyridine is through the reduction of this compound, direct amination strategies on nitropyridine systems have also been studied. In vicarious nucleophilic substitution (VNS) reactions, reagents like hydroxylamine (B1172632) can selectively aminate 3-nitropyridines, typically at the position para to the nitro group (the 6-position). ntnu.no The presence of the hydroxyl group at the 4-position in the target molecule would influence the outcome of such reactions, making the reduction of the nitro group the more direct and controlled strategy for synthesizing 3-amino-4-hydroxypyridine.
Control of Substitution Patterns in Pyridine Ring Systems
The synthesis of this compound itself is a prime example of controlling substitution patterns. The nitration of 4-hydroxypyridine with a mixture of concentrated nitric and sulfuric acids leads to the selective installation of a nitro group at the 3-position. chemicalbook.com The electron-donating hydroxyl group at the C4 position activates the pyridine ring towards electrophilic aromatic substitution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the adjacent C3 and C5 positions.
Furthermore, the functional groups of this compound can be manipulated to create other substitution patterns. For instance, it serves as a precursor for the synthesis of 4-chloro-3-nitropyridine (B21940). chemicalbook.com This is typically achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. chemicalbook.comgoogle.com Replacing the hydroxyl group with a chloro group alters the reactivity of the ring, making the C4 position susceptible to nucleophilic aromatic substitution, thereby opening pathways to a wide array of other 4-substituted-3-nitropyridine derivatives.
Industrial and Scalable Synthesis Methodologies for Research Materials
The production of this compound on a larger scale for research material supply relies on robust and reproducible synthetic protocols. The most common and well-documented method is the direct nitration of 4-hydroxypyridine in a batch process. chemicalbook.com
This industrial-scale methodology involves the following key steps:
Reaction Setup: 4-Hydroxypyridine is added in portions to concentrated sulfuric acid in a suitable reactor under an inert atmosphere. chemicalbook.com
Nitration: A pre-mixed nitrating mixture, prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid, is introduced to the reactor. chemicalbook.com
Heating and Reaction: The reaction mixture is heated to between 60°C and 70°C and held for several hours to ensure the completion of the reaction. chemicalbook.com
Workup and Isolation: After cooling, the reaction mixture is quenched by pouring it into a large volume of ice water. The crude product is then isolated. chemicalbook.com
Purification: The crude solid is purified through extraction with a solvent like pyridine, followed by recrystallization or slurrying in water to remove residual inorganic salts, yielding the final product with high purity. chemicalbook.com
A reported procedure starting with 300 g of 4-hydroxypyridine yielded 334.4 g of this compound, corresponding to a 76% yield. chemicalbook.com This batch process, while effective, involves the handling of large quantities of strong acids and an exothermic reaction, necessitating careful thermal management and adherence to safety protocols. As discussed previously, continuous flow methodologies present a modern alternative that can mitigate many of the safety and scalability concerns associated with large-scale batch nitrations. researchgate.netaidic.it
Table 3: Summary of a Scalable Batch Synthesis of this compound
| Parameter | Details |
| Starting Material | 4-Hydroxypyridine chemicalbook.com |
| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid chemicalbook.com |
| Reaction Temperature | 60°C to 70°C chemicalbook.com |
| Reaction Time | ~3 hours at temperature, followed by cooling chemicalbook.com |
| Workup Procedure | Quenching in ice water, extraction, and slurrying in water chemicalbook.com |
| Reported Yield | 76% chemicalbook.com |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on a pyridine (B92270) ring is generally more difficult than on benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring. uoanbar.edu.iq This effect is exacerbated in acidic media, common for EAS reactions, where the nitrogen atom is protonated to form a pyridinium (B92312) ion, further deactivating the ring. ntnu.noresearchgate.net However, the presence of the strongly activating hydroxyl group in 4-Hydroxy-3-nitropyridine (B47278) can enable certain electrophilic substitutions.
The synthesis of this compound is itself an example of an electrophilic aromatic substitution, specifically, the nitration of 4-hydroxypyridine (B47283). chemicalbook.com The mechanism of nitrating pyridine derivatives is complex and does not always follow the typical EAS pathway seen with benzene.
For many pyridine compounds, direct nitration with mixed acid results in very low yields due to the formation of the highly deactivated pyridinium cation. researchgate.net An alternative mechanism involves the reaction of the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. researchgate.netrsc.org This intermediate is then attacked by a nucleophile, such as bisulfite, leading to the formation of dihydropyridine (B1217469) adducts. A subsequent rearrangement, believed to be a chemimpex.comresearchgate.net sigmatropic shift, moves the nitro group from the nitrogen to the C-3 position on the ring, followed by rearomatization to yield the 3-nitropyridine (B142982) product. ntnu.noresearchgate.netrsc.org
In the specific case of 4-hydroxypyridine, the powerful activating and ortho-directing effect of the hydroxyl group facilitates the introduction of the nitro group at the C-3 position, leading to the formation of this compound.
Table 1: Conditions for Nitration of 4-Hydroxypyridine
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Nitric Acid / Sulfuric Acid | Standard nitrating conditions | This compound | researchgate.net |
This table represents general conditions for nitration; specific parameters can vary.
Further electrophilic substitution on the this compound ring is challenging. The presence of the strong electron-withdrawing nitro group significantly deactivates the ring, making subsequent reactions like halogenation or Friedel-Crafts alkylation difficult to achieve. ntnu.no Friedel-Crafts reactions, in particular, are generally unsuccessful on pyridine rings. uoanbar.edu.iq Any potential electrophilic attack would likely be directed by the activating hydroxyl group to the C-5 position, but the combined deactivating effects of the ring nitrogen and the nitro group present a high energy barrier for such transformations.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound highly susceptible to nucleophilic substitution reactions. uoanbar.edu.iqnih.gov These reactions can occur at several sites on the molecule.
The pyridine ring in 3-nitropyridine derivatives is activated towards nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing nitro group (positions 2 and 4, and 6). ntnu.nonih.gov In this compound, the positions most activated for nucleophilic attack are C-2 and C-6. Nucleophilic aromatic substitution (SₙAr) can occur at these positions if a suitable leaving group is present. Even without a traditional leaving group, strong nucleophiles can add to the ring in what is known as a Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov Research on various 3-nitropyridines shows that they react efficiently with a range of nucleophiles. ntnu.nonih.govnih.gov
Table 2: Examples of Nucleophilic Substitution on 3-Nitropyridine Systems
| Nucleophile | Position of Attack | Product Type | Reference |
|---|---|---|---|
| Amines / Ammonia (B1221849) | para to nitro group | 2-Amino-5-nitropyridines | ntnu.no |
| Thiolates | Substitution of NO₂ group | 3-Thioether-pyridines | nih.gov |
This table illustrates the general reactivity of the 3-nitropyridine scaffold towards nucleophiles.
The hydroxyl group at the C-4 position can undergo several important transformations. It behaves similarly to a phenolic hydroxyl group and can be converted into a better leaving group, facilitating nucleophilic substitution at the C-4 position.
A key reaction is its conversion to a chloro group. Treatment of this compound with reagents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and phosphorus oxychloride (POCl₃) yields 4-chloro-3-nitropyridine (B21940). chemicalbook.com This chloro derivative is an excellent substrate for subsequent SₙAr reactions.
The hydroxyl group can also be transformed into an ether. For instance, reaction with PCl₅ followed by treatment with ethanol (B145695) results in the formation of 4-ethoxy-3-nitropyridine (B157411). chemicalbook.com Direct O-alkylation is also a common transformation for hydroxypyridines, typically proceeding via deprotonation with a base followed by reaction with an alkyl halide. nih.gov
Table 3: Reactions of the Hydroxyl Group
| Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|
| PCl₅ / POCl₃ | 4-Chloro-3-nitropyridine | Hydroxyl to Chloro Conversion | chemicalbook.com |
| 1. PCl₅, 2. Ethanol | 4-Ethoxy-3-nitropyridine | Ether Formation | chemicalbook.com |
The nitro group is a versatile functional group that readily undergoes reduction to an amino group. This transformation is one of the most important reactions of nitroaromatic compounds. The reduction of the nitro group in this compound yields 3-amino-4-hydroxypyridine (B189613). This reaction can be achieved using various reducing agents. mdpi.com
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel.
Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.
The resulting 3-amino-4-hydroxypyridine is a valuable intermediate. The newly formed amino group can undergo further derivatization, such as diazotization to form a diazonium salt, which can then be used in a variety of subsequent reactions (e.g., Sandmeyer reactions). In some cases, the nitro group itself can be displaced by a very strong nucleophile, though this is less common than reduction. nih.gov
Redox Chemistry and Transformation Studies
Research into Nitro Group Reduction Pathways
The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds. For this compound, the reduction of the nitro group can lead to various products, including the corresponding nitroso, hydroxylamino, or amino derivatives, depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed in the presence of hydrogen gas. The reaction typically proceeds to the corresponding amine. For this compound, catalytic hydrogenation would be expected to yield 3-amino-4-hydroxypyridine. Care must be taken to control the reaction conditions to avoid the reduction of the pyridine ring itself, which can occur under more forcing conditions.
Metal-Acid Systems: Reagents like iron in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), or zinc in ammonium chloride (Zn/NH₄Cl) are effective for the reduction of aromatic nitro groups. researchgate.net These methods are often chemoselective, reducing the nitro group in the presence of other reducible functional groups. For instance, the use of Zn/NH₄Cl has been reported for the synthesis of N-(3-pyridyl)hydroxylamines from the corresponding nitropyridines. researchgate.net This suggests that under controlled conditions, the reduction of this compound could potentially be stopped at the hydroxylamine (B1172632) stage.
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a milder alternative to using hydrogen gas and can exhibit good selectivity.
The presence of the hydroxyl group in this compound can influence the reactivity and selectivity of the nitro group reduction. The electron-donating nature of the hydroxyl group may slightly decrease the reduction potential of the nitro group compared to unsubstituted nitropyridine.
Table 2: Potential Products from the Reduction of the Nitro Group in this compound
| Reducing Agent/System | Potential Product(s) | Comments |
| H₂, Pd/C | 3-Amino-4-hydroxypyridine | Complete reduction to the amine is expected. |
| Fe, CH₃COOH | 3-Amino-4-hydroxypyridine | A classic and often selective method. |
| Zn, NH₄Cl | 3-(Hydroxyamino)-4-hydroxypyridine | May allow for the isolation of the intermediate hydroxylamine. researchgate.net |
| SnCl₂, HCl | 3-Amino-4-hydroxypyridine | Another common method for nitro group reduction. |
Studies on Hydroxyl Group Oxidation Mechanisms
The oxidation of the hydroxyl group in this compound would transform it into the corresponding pyridone. However, it is important to recognize that 4-hydroxypyridine exists in a tautomeric equilibrium with pyridin-4(1H)-one. wikipedia.orgchemtube3d.com In solution, the pyridone form is generally favored. wikipedia.org Therefore, "oxidation" in this context may be more accurately described as facilitating the tautomerization to the keto form and potentially further reactions.
Direct oxidation of the hydroxyl group of the enol tautomer is not a commonly reported transformation for hydroxypyridines. The pyridine ring is relatively electron-deficient, especially with the presence of a nitro group, which can make the hydroxyl group less susceptible to oxidation compared to phenols.
If the objective is to synthesize a derivative where the 4-position is a carbonyl group, this is generally achieved through the inherent tautomerism rather than a direct oxidation of the hydroxyl group. The equilibrium can be influenced by the solvent and pH.
Should a true oxidation be desired, for instance, leading to ring-opened products or other transformations, strong oxidizing agents would be required. However, such reactions would likely be unselective and could lead to the degradation of the pyridine ring, especially given the presence of the activating nitro group.
Tautomerism and Equilibrium Studies in Different Phases
This compound is expected to exhibit tautomerism, a phenomenon common to hydroxypyridines. Specifically, it can exist in equilibrium between the 4-hydroxypyridine (enol) form and the pyridin-4(1H)-one (keto) form.
The position of this equilibrium is highly dependent on the phase (gas, solution, solid) and the nature of the solvent. For the parent 4-hydroxypyridine, experimental and theoretical studies have shown that:
In the gas phase, the enol form (4-hydroxypyridine) is generally more stable. wikipedia.org
In solution, the keto form (pyridin-4(1H)-one) is favored, particularly in polar solvents. wikipedia.org This is attributed to the greater polarity of the keto tautomer and its ability to form stronger intermolecular hydrogen bonds.
In the solid state, the keto form is also typically the predominant tautomer, stabilized by intermolecular hydrogen bonding in the crystal lattice. chemtube3d.com
Table 3: Expected Predominant Tautomeric Form of this compound in Different Phases
| Phase | Predominant Tautomer | Rationale |
| Gas | This compound (Enol) | Intrinsic stability of the aromatic enol form is higher in the absence of intermolecular interactions. |
| Solution (Polar) | 3-Nitro-1H-pyridin-4-one (Keto) | The more polar keto form is better solvated by polar solvents and can form strong hydrogen bonds. |
| Solid | 3-Nitro-1H-pyridin-4-one (Keto) | Stabilization through intermolecular hydrogen bonding in the crystal lattice favors the keto form. |
Reaction Kinetics and Thermodynamic Analysis of Transformations
The kinetics and thermodynamics of reactions involving this compound are not extensively documented in the literature. However, we can infer some general principles based on the reactivity of related nitropyridine compounds.
For Vicarious Nucleophilic Substitution , the rate of reaction is influenced by the electrophilicity of the aromatic ring and the nucleophilicity of the carbanion. The presence of the electron-withdrawing nitro group significantly enhances the rate of nucleophilic attack compared to unsubstituted pyridine. A computational study on various nitroheteroarenes in VNS reactions has provided a theoretical scale of electrophilicity, which could be used to estimate the reactivity of this compound. researchgate.net The deprotonation of the hydroxyl group, as previously discussed, would drastically reduce the reaction rate by decreasing the electrophilicity of the ring.
In nitro group reduction , the thermodynamics are generally favorable, with the formation of the amino group being an exothermic process. The kinetics of the reduction will depend on the chosen method. Catalytic hydrogenations are typically fast under appropriate conditions of temperature, pressure, and catalyst loading. The reaction rates can be monitored by techniques such as HPLC or by measuring hydrogen uptake.
Tautomerization is generally a rapid process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the tautomers in a given environment. The kinetics of tautomerization can be studied using techniques like temperature-jump or NMR spectroscopy, but such data for this compound is not available.
Photochemical and Electrochemical Reactivity Research
The photochemical behavior of nitropyridines can be complex. Upon irradiation with UV light, pyridine N-oxides, which are structurally related to hydroxypyridines in their pyridone tautomeric form, can undergo rearrangement to form oxaziridine (B8769555) intermediates, which can then rearrange to other products. While there is no specific research on the photochemistry of this compound, it is plausible that irradiation could lead to rearrangements or decomposition, particularly of the nitro group. The photolysis of nitrate (B79036) and nitrite (B80452) ions in aqueous solution is known to generate nitrating agents, which could potentially lead to further nitration or other reactions if this compound is present. kuleuven.be
The electrochemical reactivity of this compound is also not well-documented. In general, nitroaromatic compounds are electrochemically active and can be reduced in a stepwise manner. The reduction of the nitro group typically proceeds via a radical anion intermediate. The reduction potential would be influenced by the presence of the hydroxyl group and the pyridine nitrogen. Cyclic voltammetry could be a useful technique to study the redox behavior of this compound. The electrochemical reduction of related compounds like 4,4'-azobispyridine-1,1'-dioxide has been studied, showing well-defined, reversible one-electron transfers. youtube.com This suggests that this compound would also exhibit interesting electrochemical properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-hydroxy-3-nitropyridine (B47278), offering a detailed view of its electronic landscape and energetic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be utilized to optimize the molecular geometry and predict a variety of molecular properties. nih.gov
These calculations can reveal key electronic descriptors. The distribution of electron density, for instance, helps in identifying the most reactive sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant parameter in determining the molecule's electrical transport properties and its tendency to participate in chemical reactions. researchgate.net
Furthermore, DFT is employed to simulate vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov The calculated vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions. researchgate.net Other properties that can be computed include dipole moments, polarizability, and hyperpolarizability, which are indicative of the molecule's response to an external electric field and its potential for use in nonlinear optical materials. doi.org
| Calculated Property | Significance | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable structure. | B3LYP/6-31G(d) |
| HOMO-LUMO Energies | Indicates chemical reactivity, kinetic stability, and electronic excitation properties. | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | B3LYP/6-311G(3d,2p) |
| Mulliken Atomic Charges | Describes the electron distribution and identifies electrophilic/nucleophilic sites. | B3LYP/6-31G(d) |
| Dipole Moment | Quantifies the overall polarity of the molecule. | B3LYP/6-31+G(d,p) |
Ab Initio Approaches for Conformational and Energy Analysis
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These approaches, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are instrumental in performing detailed conformational and energy analyses of molecules like this compound.
Conformational analysis of this compound would involve the systematic exploration of the potential energy surface by rotating the hydroxyl and nitro groups. Ab initio calculations can determine the relative energies of different conformers and identify the most stable, or ground-state, conformation. mdpi.com The energy barriers for rotation between different conformations can also be calculated, providing insights into the molecule's flexibility.
For the parent compound, 4-pyridone, ab initio studies have shown that the planar conformation is the most stable. wayne.edu The introduction of a nitro group in this compound adds complexity to the conformational landscape, and ab initio methods can precisely quantify the energetic consequences of the substituent's orientation.
| Ab Initio Method | Focus of Analysis | Key Findings for Related Systems |
|---|---|---|
| Hartree-Fock (HF) | Initial geometry optimization and conformational search. | Provides a good starting point for more advanced calculations. |
| Møller-Plesset (MP2) | Inclusion of electron correlation for more accurate energy predictions. | Improves the relative energies of different tautomers and conformers. wayne.edu |
| Coupled Cluster (CC) | High-accuracy energy calculations for benchmarking. | Often considered the "gold standard" for computational chemistry. |
Studies on Tautomeric Forms and Hydrogen Bonding
This compound can exist in different tautomeric forms, primarily the hydroxy-pyridine form and the keto-pyridinone form. Computational studies are crucial for determining the relative stability of these tautomers. Ab initio and DFT calculations can predict the gas-phase and solution-phase tautomeric equilibrium. For the related 4-hydroxypyridine (B47283), the pyridone tautomer is generally favored, and similar theoretical investigations can elucidate the preference for this compound. wayne.edunih.gov The presence of the electron-withdrawing nitro group can significantly influence this equilibrium.
Hydrogen bonding plays a critical role in the structure and properties of this compound, both intramolecularly and intermolecularly. Computational methods can quantify the strength of these hydrogen bonds. For instance, the possibility of an intramolecular hydrogen bond between the hydroxyl group at position 4 and the nitro group at position 3 can be investigated. In the solid state and in solution, intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates, which can be modeled computationally. nih.gov Studies on the 4-hydroxypyridine anion have demonstrated how computational methods can be used to estimate the geometry of coupled hydrogen bonds. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the temporal evolution of molecular conformations and interactions. For this compound, MD simulations are particularly useful for understanding the influence of the solvent on its behavior and for exploring intermolecular interactions in condensed phases.
By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), MD simulations can track the trajectories of all atoms over time. dovepress.com This allows for the analysis of how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and properties. nih.govrsc.org For example, the tautomeric equilibrium of this compound can be significantly influenced by the solvent polarity and its ability to form hydrogen bonds. nih.govnih.gov MD simulations can provide a detailed picture of these specific solute-solvent interactions.
Furthermore, MD simulations are a powerful tool for studying the aggregation and self-assembly of this compound molecules. By simulating a system with multiple solute molecules, one can observe the formation of dimers and larger clusters driven by intermolecular forces such as hydrogen bonding and π-π stacking. The strength and nature of these interactions can be quantified from the simulation trajectories. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org
Development of Predictive Models for Chemical Behavior
While specific QSAR/QSPR models for this compound are not extensively documented, the methodology can be applied to predict its behavior. The first step in developing a QSAR/QSPR model is to generate a set of molecular descriptors for this compound and related compounds. These descriptors can be calculated using computational chemistry methods and can be constitutional, topological, geometrical, or electronic in nature.
For example, a QSAR model could be developed to predict the biological activity of a series of substituted 3-nitropyridin-4-ols. The model would take the form of a mathematical equation that relates the biological activity to a selection of the most relevant molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. drugtargetreview.com Similarly, a QSPR model could be developed to predict a physicochemical property like solubility or melting point.
The development of robust QSAR/QSPR models requires a sufficiently large and diverse dataset of compounds with experimentally determined activities or properties. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build and validate the predictive models. wikipedia.org
Reaction Pathway and Transition State Analysis
The formation of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 4-hydroxypyridine. Computational chemistry provides powerful tools to dissect the mechanism of this transformation by mapping the reaction pathway and characterizing the associated transition states.
A crucial aspect of understanding the reactivity of 4-hydroxypyridine is its tautomerism. It exists in equilibrium with its tautomer, 4-pyridone. chemtube3d.comchemtube3d.com The pyridone form is generally the predominant tautomer in various solvents. chemtube3d.com This equilibrium is significant because the electronic properties of the aromatic ring differ between the two forms, which in turn influences the pathway of electrophilic attack.
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the reaction mechanism. The EAS nitration of pyridine (B92270) derivatives is understood to proceed via a stepwise polar mechanism. rsc.orgrsc.org This process begins with the electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring, leading to the formation of a labile tetrahedral cation intermediate. rsc.orgrsc.org For pyridine itself, this reaction is challenging because the nitrogen atom is easily protonated in the strongly acidic conditions required for nitration, which deactivates the ring towards electrophilic attack. rsc.orgrsc.org However, the hydroxyl (or oxo) group in 4-hydroxypyridine/4-pyridone activates the ring, facilitating the substitution.
The theoretical analysis of a reaction pathway involves the following key steps:
Mapping the Potential Energy Surface: Calculations are performed to determine the energy of the system as the reactants approach and transform into products. This mapping helps identify energy minima, which correspond to stable species (reactants, intermediates, and products), and saddle points.
Locating Transition States (TS): A transition state represents the highest energy point along the lowest energy path from a reactant or intermediate to the next species on the pathway. It is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the precise geometry of the transition state.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). This value is critical as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that this state correctly connects the intended reactant and product (or intermediate) on the reaction pathway.
For the nitration of 4-pyridone, computational analysis would model the attack of the nitronium ion at the C3 position (ortho to the carbonyl group) to form a σ-complex, also known as an arenium ion intermediate. The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the final this compound product (in its pyridone tautomeric form). DFT calculations would provide the geometries and energies of the reactant, the transition state for nitronium ion attack, the arenium ion intermediate, and the final product, allowing for the construction of a complete reaction energy profile. While specific energetic data for this exact reaction is not detailed in the available literature, the methodology provides a robust framework for its theoretical investigation. rsc.org
Molecular Docking Methodologies for Theoretical Binding Mode Prediction
Molecular docking is a computational technique used extensively in drug discovery and molecular biology to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govijprdjournal.com This method explores the preferred orientation, position, and conformation of the ligand within the receptor's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. ijcap.in
The process of performing a molecular docking study to predict the theoretical binding mode of this compound involves several key steps:
Preparation of the Receptor and Ligand:
Receptor: The three-dimensional structure of the target protein is required. This is typically obtained from a repository like the Protein Data Bank (PDB). The initial structure is processed to remove non-essential components like water molecules and co-crystallized ligands. Hydrogen atoms, which are often missing from experimental structures, are added, and charges are assigned to each atom. ijpsjournal.com
Ligand: A 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. Charges are assigned to its atoms, and its rotatable bonds are identified. For use in programs like AutoDock, both the receptor and ligand files are typically converted to a specific file format, PDBQT, which includes atomic charges and information on rotatable bonds. ijpsjournal.comyoutube.com
Defining the Binding Site and Search Space: A "grid box" is defined around the presumed binding site on the receptor. researchgate.net This box specifies the three-dimensional space where the docking software will attempt to place and orient the ligand. The size and center of this box are crucial parameters that focus the computational search on the region of interest. researchgate.net
Docking Simulation: Docking software, such as the widely used AutoDock Vina, employs search algorithms to explore a vast number of possible binding poses of the ligand within the defined grid box. ijpsjournal.comresearchgate.net These algorithms systematically or stochastically alter the ligand's position, orientation, and conformation (by rotating its flexible bonds). Each generated pose is evaluated by a "scoring function."
Scoring and Ranking the Poses: The scoring function is a mathematical model that estimates the binding free energy (ΔG) of the protein-ligand complex for a given pose. researchgate.net A more negative score typically indicates a more favorable binding affinity. youtube.com The software generates multiple possible binding poses and ranks them based on their calculated scores. etflin.com
Analysis of Results: The final step involves a detailed analysis of the top-ranked docking poses. researchgate.net
Binding Energy: The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity. This value is used to rank different ligands or different poses of the same ligand. researchgate.net
Binding Pose: The top-ranked pose is visually inspected using molecular graphics software. This allows for an assessment of how well the ligand fits into the binding pocket and its geometric complementarity. researchgate.net
Intermolecular Interactions: The specific interactions between this compound and the amino acid residues of the protein are identified. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The presence of multiple favorable interactions, particularly with key residues known to be important for the protein's function, adds confidence to the predicted binding mode. etflin.comresearchgate.net
The results from a molecular docking study can be summarized in a table to compare different binding poses and their interactions.
| Pose Rank | Binding Energy (kcal/mol) | Interacting Protein Residues | Interaction Type | Distance (Å) |
|---|---|---|---|---|
| 1 | -8.5 | Tyr-84, Asp-129 | Hydrogen Bond | 2.8, 3.1 |
| 1 | -8.5 | Val-65, Leu-132 | Hydrophobic | 3.9, 4.2 |
| 2 | -8.2 | Ser-86, Asp-129 | Hydrogen Bond | 3.0, 3.2 |
| 3 | -7.9 | Tyr-84, Gln-130 | Hydrogen Bond | 2.9, 3.3 |
This systematic methodology allows for the theoretical prediction of how this compound might interact with a specific biological target, providing valuable insights for further experimental validation in fields like medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR are routine for basic structural confirmation, advanced NMR methods offer deeper insights into the molecular architecture of 4-Hydroxy-3-nitropyridine (B47278).
Multi-Dimensional NMR Techniques for Complex Structure Assignment
Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show overlapping signals. researchgate.net
¹H-¹H Correlation Spectroscopy (COSY) would be employed to identify proton-proton coupling relationships within the this compound molecule. A hypothetical COSY spectrum would exhibit cross-peaks between protons on adjacent carbon atoms in the pyridine (B92270) ring, confirming their connectivity. For instance, a cross-peak would be expected between the proton at position 2 and the proton at position 6, and between the proton at position 5 and the proton at position 6, provided the coupling constants are significant enough for detection.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) directly correlates the chemical shifts of protons with the carbon atoms to which they are attached. uci.edu This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, an HSQC experiment would show correlations for the C-H bonds in the pyridine ring, allowing for the definitive assignment of each carbon atom that is bonded to a proton. The quaternary carbons (C3 and C4) would not appear in a standard HSQC spectrum, aiding in their identification.
A summary of expected 2D NMR correlations for this compound is presented in the interactive table below.
Interactive Data Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Position | Correlated Proton (¹H) Position (COSY) | Correlated Carbon (¹³C) Position (HSQC) |
|---|---|---|
| H2 | H6 | C2 |
| H5 | H6 | C5 |
Solid-State NMR for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure of materials in their solid form, providing information that is often inaccessible by solution-state NMR or other analytical methods. acs.org For this compound, which exists as a crystalline solid, ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, can be used to study polymorphism, identify different crystalline forms, and probe the local environment of atoms within the crystal lattice. researchgate.net
Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties. ssNMR can differentiate between polymorphs as the chemical shifts of carbon and nitrogen atoms are highly sensitive to the local molecular packing and intermolecular interactions, such as hydrogen bonding. acs.org Different polymorphs of this compound would be expected to show different ¹³C chemical shifts, reflecting variations in their crystal packing.
The ¹³C CP/MAS NMR spectrum of a crystalline compound provides sharp signals, allowing for the resolution of individual carbon environments. For this compound, this technique would provide insights into the symmetry of the molecule within the crystal unit cell.
NMR Studies on Molecular Dynamics and Chemical Exchange
NMR spectroscopy is a powerful tool for investigating molecular dynamics over a wide range of timescales. researchgate.net By measuring relaxation times, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, information about the rotational and translational motions of the molecule can be obtained. proceedings.scienceoxinst.com
Furthermore, NMR can be used to study chemical exchange processes, such as the tautomerism between the hydroxy-pyridine and pyridone forms. While for 3-hydroxypyridine (B118123) derivatives the enol form is generally favored, temperature-dependent NMR studies could reveal the presence of any dynamic exchange between tautomers, which would manifest as changes in the chemical shifts and line shapes of the NMR signals. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. uci.edualgimed.com For this compound, with a molecular formula of C₅H₄N₂O₃, the theoretical exact mass can be calculated.
An experimental HRMS measurement that matches this theoretical value within a few parts per million provides strong evidence for the assigned molecular formula. This is a critical step in the identification and characterization of any new or known compound. The table below shows the calculated monoisotopic mass for this compound.
Interactive Data Table: Theoretical Mass Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a positive ion mode ESI-MS/MS experiment. The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) or related species. nih.gov The presence of the hydroxyl group would also influence the fragmentation pathways. Common fragmentation pathways for protonated nitrosamine (B1359907) compounds include the loss of the NO radical (30 Da). nih.gov
A plausible fragmentation pathway for protonated this compound could involve the initial loss of water (H₂O), followed by the loss of the nitro group (NO₂) or carbon monoxide (CO). The analysis of the exact masses of the fragment ions using HRMS/MS would further aid in confirming the elemental composition of each fragment and proposing credible fragmentation mechanisms.
Vibrational Spectroscopy (IR and Raman) Investigations
The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the pyridine ring, the hydroxyl group, and the nitro group. Due to the potential for tautomerism between the pyridinol and pyridone forms, vibrational spectroscopy is crucial in identifying the predominant form in the solid state.
Key vibrational modes anticipated for this compound include:
O-H/N-H Stretching: The presence of a broad absorption band in the high-frequency region of the IR spectrum, typically between 3200 and 2500 cm⁻¹, would be indicative of strong intermolecular hydrogen bonding, a common feature in solid-state pyridinols and pyridones.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the pyridine ring are expected in the 3100-3000 cm⁻¹ region.
C=O Stretching: For the pyridone tautomer, a strong absorption band characteristic of a carbonyl stretch is anticipated in the region of 1650-1600 cm⁻¹.
NO₂ Vibrations: The nitro group is expected to exhibit two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1560-1520 cm⁻¹ range and a symmetric stretch (ν_s(NO₂)) in the 1355-1345 cm⁻¹ range.
Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, provide a fingerprint for the heterocyclic core.
Conformational analysis of this compound would involve examining the potential for different arrangements of the hydroxyl and nitro groups relative to the pyridine ring. However, due to the planarity of the pyridine ring, significant conformational isomerism is not expected for the core structure.
Table 1: Anticipated Vibrational Modes for this compound
| Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) | Region |
| O-H/N-H Stretch (H-bonded) | 3200 - 2500 | High Frequency |
| Aromatic C-H Stretch | 3100 - 3000 | High Frequency |
| C=O Stretch (Pyridone form) | 1650 - 1600 | Fingerprint |
| Asymmetric NO₂ Stretch | 1560 - 1520 | Fingerprint |
| Pyridine Ring C=C, C=N Stretch | 1600 - 1400 | Fingerprint |
| Symmetric NO₂ Stretch | 1355 - 1345 | Fingerprint |
| C-N Stretch | 1300 - 1200 | Fingerprint |
| In-plane O-H/N-H Bend | 1250 - 1150 | Fingerprint |
| Ring Breathing | ~1000 | Fingerprint |
| Out-of-plane C-H Bend | 900 - 700 | Low Frequency |
| Out-of-plane O-H/N-H Bend | 700 - 500 | Low Frequency |
In the absence of a complete experimental vibrational analysis for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and aiding in the assignment of experimental spectra. A study on the structurally similar 2,4-dihydroxy-3-nitropyridine (B116508) utilized the B3LYP methodology with a 6-31G** basis set to compute its vibrational spectra, achieving close agreement with experimental data after the application of scaling factors. stenutz.eu A similar approach for this compound would involve:
Geometry Optimization: The first step is to obtain the optimized molecular geometry of the compound, which represents a minimum on the potential energy surface.
Frequency Calculation: Vibrational frequencies are then calculated for the optimized geometry. These calculated frequencies are typically higher than the experimental values due to the harmonic approximation and the use of incomplete basis sets.
Scaling: To improve the agreement with experimental data, the calculated frequencies are uniformly or non-uniformly scaled.
Visualization and Assignment: The calculated vibrational modes can be visualized using molecular modeling software, allowing for a detailed assignment of the observed IR and Raman bands to specific atomic motions within the molecule.
This computational approach provides a theoretical foundation for understanding the vibrational spectrum and confirming the assignments of the various functional group and skeletal vibrations.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, these techniques would provide unambiguous evidence of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would yield a precise molecular structure. This would definitively establish whether the molecule exists in the hydroxy-pyridine or the zwitterionic pyridone form in the solid state. The analysis would also reveal the planarity of the molecule and the orientation of the nitro and hydroxyl groups. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While this compound itself is not chiral, single-crystal X-ray diffraction is an essential tool for determining the absolute structure and chirality of any chiral derivatives that may be synthesized from it.
Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. A PXRD pattern of this compound would serve as a unique fingerprint for the crystalline phase. This technique is particularly important for identifying and distinguishing between different polymorphic forms of a compound. Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit different physical properties. The PXRD pattern can also be used to assess the purity of a bulk sample.
Crystal engineering involves the design and synthesis of functional solid-state structures with desired properties based on an understanding of intermolecular interactions. For this compound, the primary intermolecular interactions governing its crystal packing are expected to be hydrogen bonding (involving the hydroxyl/amine and nitro groups) and π-π stacking (between the pyridine rings).
By systematically studying the crystal structures of this compound and its derivatives, it would be possible to understand the supramolecular synthons—robust and predictable intermolecular recognition patterns—that dictate their self-assembly in the solid state. This knowledge can then be applied to the rational design of co-crystals, salts, and different polymorphic forms with tailored physical and chemical properties.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization
The electronic structure of this compound, a molecule featuring both electron-donating (-OH) and electron-withdrawing (-NO2) groups on a pyridine ring, gives rise to characteristic electronic transitions that can be probed by UV-Vis absorption and fluorescence spectroscopy. These techniques provide valuable insights into the molecular orbital energy levels and the photophysical properties of the compound.
UV-Vis Absorption Spectroscopy
While detailed experimental UV-Vis absorption spectra for this compound are not extensively reported in publicly accessible literature, theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) offer significant insights into its electronic absorption properties. Computational studies on tautomeric forms of nitrated hydroxypyridines, such as 2,4-dihydroxy-3-nitropyridine, which is structurally related to the keto-enol forms of this compound, have been performed to predict their electronic transitions.
These theoretical calculations typically predict the absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals. For aromatic systems containing nitro and hydroxyl groups, the principal electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically of lower energy and intensity, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.
The presence of the nitro and hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, due to the extension of the conjugated system and the electronic interactions between these substituents and the aromatic ring.
Interactive Data Table: Theoretical UV-Vis Absorption Data for a Related Nitrated Hydroxypyridine
The following table presents theoretical data for a structurally related nitrated hydroxypyridine, illustrating the types of electronic transitions expected for this compound.
| Calculated Wavelength (nm) | Oscillator Strength (f) | Predominant Transition Type |
| ~350-400 | > 0.1 | π → π |
| ~280-320 | < 0.1 | n → π |
Note: This data is illustrative and based on computational studies of related compounds. Specific experimental values for this compound may vary.
Fluorescence Spectroscopy
The fluorescence properties of a molecule are intimately linked to its electronic structure and the efficiency of non-radiative decay processes. For many hydroxypyridines, fluorescence can be highly dependent on the substitution pattern and the solvent environment.
In the case of this compound, the presence of the nitro group (-NO2) is a critical factor. Nitroaromatic compounds are well-known to often exhibit very weak fluorescence or be entirely non-fluorescent. This is attributed to efficient intersystem crossing from the singlet excited state (S1) to a triplet state (T1), which is facilitated by the nitro group. This process provides a non-radiative pathway for the de-excitation of the molecule, thus quenching fluorescence.
Studies on the parent compound, 4-hydroxypyridine (B47283), have also indicated that it is non-fluorescent at various pH values. The introduction of a nitro group is unlikely to enhance fluorescence and, in most cases, would be expected to further promote non-radiative decay pathways. Therefore, it is highly probable that this compound is a non-fluorescent or, at best, a very weakly fluorescent compound. Detailed experimental fluorescence studies are required to confirm this hypothesis and to quantify any potential weak emission.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation (if applicable)
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical elucidation of chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
For these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image. This compound, in its ground state, does not possess a stereocenter and is an achiral molecule. It does not have enantiomeric forms and therefore will not exhibit a CD or ORD spectrum.
Consequently, chiroptical spectroscopy is not an applicable technique for the direct stereochemical elucidation of this compound itself. Should this compound be incorporated into a larger, chiral molecular framework, then CD and ORD could be utilized to probe the stereochemistry of the resulting derivative. However, for the isolated compound, this section is not applicable.
Applications of 4 Hydroxy 3 Nitropyridine in Chemical Research
Role as a Key Synthetic Intermediate and Building Block
As a synthetic intermediate, 4-hydroxy-3-nitropyridine (B47278) is prized for the reactivity of its functional groups, which can be selectively targeted to build intricate molecular architectures. The electron-withdrawing nature of the nitro group and the nucleophilic character of the hydroxyl group, along with the aromatic pyridine (B92270) core, provide multiple reaction sites for chemical modification. chemimpex.com
This compound is a foundational starting material for the synthesis of a variety of substituted and fused heterocyclic scaffolds, which are core components in many biologically active compounds. chemimpex.com The hydroxyl group can be readily converted into other functionalities, such as chloro or ethoxy groups, which are more amenable to subsequent nucleophilic substitution reactions.
For instance, treatment with phosphorus oxychloride (POCl₃) or a combination of phosphorus pentachloride (PCl₅) and POCl₃ effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-3-nitropyridine (B21940). chemicalbook.comprepchem.com This chlorinated intermediate is significantly more reactive towards nucleophiles. Similarly, reaction with PCl₅ followed by ethanol (B145695) produces 4-ethoxy-3-nitropyridine (B157411). chemicalbook.com These derivatives serve as key intermediates for introducing amines and other groups onto the pyridine ring. For example, 4-ethoxy-3-nitropyridine can be reacted with ammonium (B1175870) acetate (B1210297) to synthesize 4-amino-3-nitropyridine (B158700), another crucial building block. chemicalbook.com
| Starting Material | Reagent(s) | Product | Significance |
|---|---|---|---|
| This compound | PCl₅ / POCl₃ | 4-Chloro-3-nitropyridine | Key intermediate for nucleophilic substitution reactions. chemicalbook.com |
| This compound | 1. PCl₅ 2. Ethanol | 4-Ethoxy-3-nitropyridine | Precursor for amination reactions. chemicalbook.com |
| 4-Ethoxy-3-nitropyridine | Ammonium Acetate | 4-Amino-3-nitropyridine | Building block for further functionalization and synthesis of fused heterocycles. chemicalbook.com |
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The ability to generate a large number of structurally diverse but related compounds—a chemical library—is a cornerstone of modern drug discovery. nih.gov this compound is an excellent starting point for creating such pyridine-based libraries.
Its two distinct functional groups allow for sequential or parallel modifications, enabling the rapid generation of a wide array of derivatives. chemimpex.com This process, often part of combinatorial chemistry, allows researchers to systematically alter the molecule's structure to explore its structure-activity relationship (SAR) against a biological target. wikipedia.org For example, the nitro group can be reduced to an amine, which can then be acylated or alkylated, while the hydroxyl group can be converted to an ether or displaced. This dual functionality provides a strategic advantage in creating diverse molecular libraries for high-throughput screening.
Development and Application as Ligands and Catalysts
The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and nitro groups in this compound make it a potential ligand for coordinating with metal ions. The resulting metal complexes can be studied for their unique chemical properties and potential catalytic activities.
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. wikipedia.org Pyridine and its derivatives are well-known ligands that form stable complexes with a wide range of transition metals. wikipedia.org this compound possesses multiple potential coordination sites:
The pyridine ring nitrogen.
The oxygen atom of the deprotonated hydroxyl (pyridinolate) group.
The oxygen atoms of the nitro group.
This polyfunctional nature allows it to act as a potentially versatile ligand. chemimpex.com Hydroxypyridinones (HOPOs), a class of compounds to which this compound belongs, are particularly effective at forming stable complexes with hard metal ions. kcl.ac.uk The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands. Research into these complexes helps elucidate the electronic and steric effects of the substituents on the coordination properties of the pyridine ring.
| Potential Coordination Site | Type of Interaction | Potential Metal Ions |
|---|---|---|
| Pyridine Nitrogen | Lewis Base (σ-donor) | Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Rh(III) |
| Hydroxyl Oxygen (deprotonated) | Anionic Ligand (σ- and π-donor) | Fe(III), Al(III), Ga(III), other hard metal ions |
| Nitro Group Oxygens | Weak σ-donor | Can participate in chelation, forming a stable ring structure with the metal. |
Transition metal complexes containing pyridine-based ligands are widely investigated and used as catalysts in a multitude of organic reactions. unimi.itcnr.it While this compound itself is not a catalyst, its metal complexes have the potential for catalytic applications. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the potentially electron-donating pyridinolate group, can tune the reactivity of the central metal ion. unimi.it
Areas of investigation for the catalytic activity of its metal complexes could include oxidation, reduction, and carbon-carbon bond-forming reactions. unimi.itsemanticscholar.org Furthermore, the compound itself is a substrate for catalytic reduction. The selective reduction of the nitro group is a significant transformation that yields 3-amino-4-hydroxypyridine (B189613). This reaction is challenging because hydrogenation can also affect the pyridine ring or lead to over-reduction. mdpi.com Developing selective catalytic systems for this transformation is an active area of research, as the resulting aminopyridine is a valuable synthetic intermediate. mdpi.comnih.gov
Research in Materials Science
The application of this compound extends into the field of materials science, where its unique electronic and structural features can be exploited. chemimpex.com Functionalized pyridines are integral components in the design of advanced materials with specific optical, electronic, or chemical properties. nih.gov
The compound can be used as a monomer or a functionalizing agent in the creation of novel polymers and coatings. chemimpex.com Its rigid, aromatic structure can impart thermal stability and specific mechanical properties to a polymer backbone. The presence of polar functional groups can influence properties like solubility, adhesion, and surface energy. Furthermore, pyridine-containing materials have been investigated for applications such as corrosion inhibitors, where the nitrogen atom can coordinate to a metal surface and form a protective layer. rsc.org The potential for this compound to be incorporated into functional materials, such as conductive polymers or materials with non-linear optical properties, remains an area of scientific interest. chemimpex.com
Incorporation into Functional Materials for Advanced Research Applications
The distinct structure of this compound makes it a significant intermediate in the development of advanced functional materials. chemimpex.com In material science, it contributes to the creation of polymers and coatings with enhanced properties, such as improved durability and resistance to environmental factors. chemimpex.com The presence of both a hydrogen bond donor (hydroxyl group) and an electron-withdrawing nitro group on the pyridine ring allows for tailored modifications, influencing the electronic and optical properties of the resulting materials. chemimpex.com
Researchers utilize this compound as a starting material to synthesize a variety of derivatives. These reactions typically involve the modification of the hydroxyl group or substitutions on the pyridine ring, leading to new compounds that can be polymerized or incorporated into larger material frameworks. For instance, the hydroxyl group can be alkylated or converted to a leaving group, such as a chloro group, to facilitate further molecular elaboration. chemicalbook.com This versatility allows for the systematic tuning of a material's properties for specific research applications, from novel polymers to materials with specific photoelectric characteristics. chemimpex.compipzine-chem.com
Below is a table summarizing key derivatives synthesized from this compound and the reagents used in their preparation.
| Derivative Compound | Reagents Used | Potential Application Area |
|---|---|---|
| 4-Chloro-3-nitropyridine | Phosphorus pentachloride (PCl5) and Phosphorus oxychloride (POCl3) chemicalbook.com | Intermediate for further nucleophilic substitution reactions |
| 4-Ethoxy-3-nitropyridine | Phosphorus pentachloride (PCl5) followed by ethanol chemicalbook.com | Building block for organic synthesis |
Studies on Polymer and Supramolecular Assembly
The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. Pyridine derivatives are widely used in this field due to the ability of the nitrogen atom to participate in hydrogen bonding and metal coordination. The functional groups of this compound, specifically the hydroxyl group and the pyridine nitrogen, provide sites for hydrogen bonding, a key interaction in driving the self-assembly of molecules into larger, well-ordered supramolecular structures.
While specific studies detailing the supramolecular assembly of this compound itself are not extensively documented, the principles of supramolecular chemistry suggest its high potential. Pyridine-containing macrocycles and polymers are known to self-assemble into complex architectures like nanotubes and extended networks. rsc.orgnih.gov These assemblies are governed by a combination of forces including hydrogen bonding, π-π stacking, and electrostatic interactions. The structure of this compound is conducive to forming such interactions, potentially leading to the formation of novel supramolecular polymers with tunable properties.
The table below outlines the potential non-covalent interactions involving this compound and the types of supramolecular structures that could result.
| Type of Interaction | Participating Functional Group(s) | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | -OH group, Pyridine Nitrogen | Chains, sheets, networks |
| π-π Stacking | Pyridine Ring | Stacked columnar arrays |
| Coordination Bonding | Pyridine Nitrogen | Metallo-supramolecular polymers |
Chemical Probe Development for Interdisciplinary Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The design of an effective chemical probe requires a molecular scaffold that can be readily synthesized and modified. researchgate.net Heterocyclic compounds are a cornerstone in the development of such molecules due to their structural diversity and wide range of biological activities. mdpi.com
This compound represents a promising starting point for the development of novel chemical probes. Its core structure possesses several key features that are advantageous for probe design. The existing functional groups provide synthetic "handles" for modification. For example, the hydroxyl group can be used to attach reporter tags, such as fluorescent dyes or biotin, via an ether or ester linkage. Furthermore, the nitro group can be chemically reduced to an amine, which provides an alternative site for conjugation or further derivatization.
The development process involves creating a library of derivatives based on the this compound scaffold and screening them for interaction with a biological target. The key principles for an effective chemical probe include high target selectivity and affinity, cell permeability, and the presence of a modifiable functional group for the attachment of a reporter moiety without disrupting its biological activity. researchgate.net
The following table details the desirable features of a chemical probe scaffold and how the structure of this compound aligns with these requirements.
| Desirable Feature in a Probe Scaffold | Relevance of this compound Structure |
|---|---|
| Synthetic Accessibility | Can be synthesized from 4-hydroxypyridine (B47283). chemicalbook.com |
| Modifiable Functional Groups | Possesses a hydroxyl group for derivatization and a nitro group that can be reduced to a reactive amine. |
| Structural Rigidity | The aromatic pyridine ring provides a rigid core, which can be beneficial for selective binding to a target. |
| Tunable Properties | The electronic properties can be modulated through substitution on the ring to optimize binding and cell permeability. |
Interdisciplinary Research Methodologies Involving 4 Hydroxy 3 Nitropyridine
Methodological Approaches in Chemical Biology Research
The unique chemical structure of 4-Hydroxy-3-nitropyridine (B47278), featuring both a hydroxyl and a nitro group on a pyridine (B92270) ring, makes it a valuable scaffold in chemical biology. It serves as a precursor for synthesizing biologically active molecules and probes to investigate complex biological systems. chemimpex.commdpi.com
Investigating the interaction of small molecules with biological targets like proteins and DNA is fundamental to drug discovery and chemical biology. For pyridine derivatives such as this compound, a variety of in vitro assays are employed to characterize these molecular interactions.
High-throughput screening (HTS) methodologies are often the first step, where large libraries of compounds are tested for activity against a specific target. Following an initial screening, more detailed biophysical assays are used to validate and quantify the binding events. Techniques like Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) are orthogonal methods used for this purpose. nih.gov
Surface Plasmon Resonance (SPR): This label-free technique measures the binding between a ligand (e.g., a derivative of this compound) and a macromolecule (e.g., an enzyme) immobilized on a sensor chip. It provides real-time data on association and dissociation rates, allowing for the determination of binding affinity (K D).
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used, and the melting temperature (T m) is monitored. An increase in T m indicates that the ligand has bound to and stabilized the protein. nih.gov
In one study, a library of 31 pyridine derivatives was screened for their ability to bind to human hydrogen sulfide-synthesizing enzymes, demonstrating the application of these techniques to this class of compounds. nih.gov
Table 1: Methodologies for Investigating Molecular Interactions
| Methodology | Principle | Key Output | Application Example |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding affinity (KD), association/dissociation rates (ka, kd). | Screening pyridine derivatives for binding to human H₂S-synthesizing enzymes. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand. | Melting temperature shift (ΔTm). | Assessing protein stabilization by pyridine derivatives to confirm binding. nih.gov |
| Circular Dichroism (CD) Spectropolarimetry | Measures differences in the absorption of left- and right-circularly polarized light to assess protein secondary structure. | Changes in protein conformation upon binding. | Confirming that binding of pyridine inhibitors does not grossly alter enzyme structure. nih.gov |
Once a compound is identified as a binder, the next step is to determine if it modulates the protein's function, such as enzymatic activity. Enzyme inhibition studies are critical for developing therapeutic agents. Compounds like this compound serve as scaffolds for potential inhibitors. The goal of these studies is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) and to understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
The process typically involves:
Activity Assays: An assay is established to measure the rate of the enzymatic reaction, often by monitoring the formation of a product or the depletion of a substrate over time. These assays can be colorimetric or fluorimetric for high-throughput capability. nih.gov
IC₅₀ Determination: The enzyme is incubated with a range of inhibitor concentrations, and the activity is measured. The results are plotted as percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
Mechanism of Action Studies: To determine the type of inhibition, reaction rates are measured at various substrate and inhibitor concentrations. The data are then plotted using methods like Lineweaver-Burk or Michaelis-Menten plots. These plots help to visualize how the inhibitor affects the enzyme's maximum velocity (Vₘₐₓ) and Michaelis constant (Kₘ).
For example, a screening of pyridine derivatives against human cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) used a colorimetric assay to detect hydrogen sulfide (B99878) production and identified two compounds that weakly inhibited both enzymes. nih.gov
Understanding if and how a compound enters a cell and where it localizes is crucial for its development as a biological tool or therapeutic. While this compound itself is not fluorescent, its structure is amenable to chemical modification to create fluorescent probes. mdpi.com
The general methodology involves covalently attaching a fluorescent dye (a fluorophore) to the molecule of interest. The resulting probe can then be introduced to live cells, and its movement and accumulation can be tracked using advanced microscopy techniques.
Key Methodological Steps:
Probe Synthesis: The core structure (e.g., this compound) is functionalized to allow for conjugation with a fluorophore, such as a cyanine (B1664457) dye (e.g., Cy3 or Cy5). rsc.org
Cell Culture and Treatment: The synthesized probe is added to the media of cultured cells.
Live-Cell Imaging: Fluorescence microscopy, particularly confocal microscopy, is used to visualize the probe within the cells in real-time. This allows for the observation of its uptake kinetics and subcellular localization.
Co-localization Studies: To determine the precise location of the probe, cells are often co-stained with dyes that mark specific organelles, such as Hoechst stain for the nucleus or MitoTracker for mitochondria. Overlap between the probe's fluorescence signal and an organelle-specific marker indicates co-localization.
These studies provide vital information on whether a compound can reach its intracellular target.
Environmental Chemistry Research Methodologies
The presence of nitrated aromatic compounds in the environment, often from industrial activities, necessitates research into their fate and detection. Methodologies in environmental chemistry focus on understanding how compounds like this compound degrade and developing sensitive techniques for their monitoring.
The environmental fate of pyridinic compounds is largely determined by microbial degradation. Research in this area aims to identify microorganisms capable of breaking down the compound and to elucidate the metabolic pathway involved. The dual functional groups of this compound suggest several potential initial steps for biodegradation.
A common research approach includes:
Isolation of Degrading Microorganisms: Soil or water samples from contaminated sites are used as an inoculum. Enrichment cultures are set up with this compound as the sole source of carbon or nitrogen to select for microbes that can metabolize it.
Identification of Metabolites: During degradation experiments, samples are taken over time and analyzed to identify intermediate products. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying these metabolites.
Pathway Reconstruction: Based on the identified intermediates, a degradation pathway is proposed. For nitrated aromatic compounds, common pathways involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, or initial hydroxylation of the aromatic ring followed by ring cleavage. researchgate.netasm.orgnih.gov For example, the biodegradation of 3-hydroxypyridine (B118123) is initiated by hydroxylation to form 2,5-dihydroxypyridine, which is then subject to ring cleavage. A similar initial step could be hypothesized for this compound.
Table 2: Potential Biodegradation Reactions for this compound
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the pyridine ring, often catalyzed by monooxygenase or dioxygenase enzymes. | A likely initial step, as seen in the degradation of other hydroxypyridines. researchgate.net |
| Nitro Reduction | Stepwise reduction of the nitro (-NO₂) group to an amino (-NH₂) group via nitroso and hydroxylamino intermediates. | A common fate for nitroaromatic compounds under anaerobic conditions. nih.gov |
| Ring Cleavage | Opening of the pyridine ring, typically after di- or tri-hydroxylation, catalyzed by dioxygenase enzymes. | The ultimate step leading to mineralization into smaller molecules like ammonia (B1221849) and organic acids. asm.org |
To assess the extent of environmental contamination and to monitor remediation efforts, sensitive and specific analytical methods are required for the detection and quantification of this compound in complex matrices like water and soil.
Chromatographic methods are the cornerstone of this research.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an ultraviolet (UV) detector or a mass spectrometer (MS), is the most common technique. Reversed-phase HPLC is typically used to separate the polar this compound from other matrix components.
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) can also be used, particularly if the analyte is derivatized to increase its volatility. An electron capture detector (ECD) is highly selective for nitro-containing compounds.
Due to typically low environmental concentrations, a sample preparation step is usually required to extract and concentrate the analyte from the sample matrix. Modern microextraction techniques are favored for being faster and more environmentally friendly. These include:
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent.
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analyte is then thermally desorbed into the injector of a GC.
Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that allows for rapid extraction of the analyte into the fine droplets of the extraction solvent.
These analytical methodologies enable the detection of this compound at trace levels, which is essential for environmental risk assessment and regulatory compliance.
Analytical Chemistry Method Development
The development of analytical methods for this compound is fundamental for its accurate detection and quantification in various matrices. This is crucial for quality control in its synthesis, for its use as a reagent, and in studies exploring its role in pharmaceutical and agricultural contexts. cphi-online.comchemimpex.com The methodologies primarily revolve around spectrophotometric and chromatographic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and efficiency.
Spectrophotometric and Chromatographic Methodologies for Quantification
Spectrophotometric Methodologies:
Ultraviolet-Visible (UV-Vis) spectrophotometry represents a straightforward and accessible technique for the quantification of this compound. This method is based on the principle that the compound absorbs light at specific wavelengths. For nitropyridine derivatives, UV-Vis spectroscopy is a valuable tool, with the absorption maxima being influenced by the molecular structure and the solvent used. For instance, a study on 4-nitropyridine (B72724) N-oxide, a structurally related compound, demonstrated a solvatochromic effect in the long-wavelength ultraviolet region, typically between 330-355 nm. researchgate.net While specific studies detailing the UV-Vis spectrum of this compound are not extensively published, based on its chemical structure containing a pyridine ring with hydroxyl and nitro substituents, it is expected to exhibit strong absorbance in the UV region.
The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve, plotting absorbance against concentration, allows for the determination of the concentration of the compound in unknown samples.
Chromatographic Methodologies:
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. Several chemical suppliers indicate that the purity of their this compound products is assessed by HPLC, suggesting the availability of established methods. cphi-online.comchemimpex.com
A typical HPLC method for the quantification of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For a related compound, 4-hydroxypyridine (B47283), a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile has been successfully employed. nih.gov
The development of a specific HPLC method for this compound would require optimization of several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve a sharp, symmetrical peak with a reasonable retention time, free from interference from other components in the sample matrix.
A hypothetical set of optimized HPLC parameters for the analysis of this compound is presented in the interactive table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
Method Validation for Reproducibility in Research
To ensure that an analytical method is suitable for its intended purpose and consistently produces reliable and accurate results, it must be validated. researchgate.net Method validation is a critical component of good laboratory practice and is mandated by regulatory agencies for methods used in quality control and other regulated areas. fda.gov The key parameters for validating a quantitative analytical method, such as one for this compound, are outlined by international guidelines. researchgate.netwjarr.com
The validation process for a spectrophotometric or chromatographic method for this compound would typically include the assessment of the following characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentration levels of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is typically assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The results of these validation studies are compiled in a validation report, which provides documented evidence that the analytical method is suitable for its intended use. An example of acceptance criteria for the validation of an HPLC method for this compound is presented in the interactive table below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |
| Specificity | No interference at the retention time of the analyte |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Robustness | RSD of results ≤ 5% after minor parameter changes |
By developing and validating robust analytical methodologies, researchers can ensure the quality and integrity of the data generated in studies involving this compound, thereby contributing to a more thorough understanding of this chemical compound.
Emerging Research Frontiers and Future Directions
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Key Technologies in AI-driven Synthetic Design:
| Technology | Application in Synthesizing Pyridine (B92270) Derivatives | Potential Impact |
|---|---|---|
| Machine Learning Models | Predict reaction outcomes and identify optimal reagents by learning from extensive reaction databases. chemcopilot.com | Increased accuracy in predicting successful reaction conditions. preprints.org |
| Graph Neural Networks (GNNs) | Analyze molecular structures as graphs to better predict reactivity and the feasibility of synthetic steps. chemcopilot.com | Improved pathway suggestions for structurally complex pyridine derivatives. |
Advancements in Automated Synthesis and High-Throughput Experimentation
Parallel to the advances in computational design, the physical execution of chemical synthesis is becoming increasingly automated. High-Throughput Experimentation (HTE) platforms enable chemists to perform and analyze hundreds of reactions in parallel, dramatically accelerating the optimization of reaction conditions. digitellinc.com For the synthesis and derivatization of 4-Hydroxy-3-nitropyridine (B47278), HTE can be employed to rapidly screen arrays of catalysts, solvents, bases, and temperature conditions to identify the optimal parameters for maximizing yield and purity. nih.govacs.org
Green and Sustainable Chemistry Innovations for Compound Lifecycle
The principles of green chemistry are becoming central to modern chemical manufacturing, aiming to reduce or eliminate the use and generation of hazardous substances. nbinno.com For the lifecycle of this compound, from its synthesis to its application, green chemistry offers numerous avenues for innovation. Traditional synthesis methods for related compounds often involve harsh reagents and generate significant waste. nbinno.com
Emerging sustainable practices focus on:
Alternative Solvents: Utilizing environmentally benign solvents, such as water, for reactions like the synthesis of N-substituted 3-hydroxypyridinium (B1257355) salts from bioderived materials. acs.org
Catalytic Methods: Employing catalytic processes for reactions like the hydroxylation of pyridine derivatives, which increases efficiency and reduces waste compared to stoichiometric reagents. nbinno.com
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form a complex product, reducing reaction time, energy consumption, and improving atom economy. mdpi.comdoaj.org
Renewable Feedstocks: Exploring the synthesis of pyridine derivatives from bio-based sources, such as furfural, as a sustainable alternative to fossil fuels. researchgate.net
These innovations not only minimize the environmental footprint of chemical production but can also lead to more cost-effective and safer manufacturing processes. nbinno.com
Exploration of Novel Reactivity Patterns and Unexpected Transformations
While this compound is a well-established intermediate, ongoing research continues to uncover new and sometimes unexpected reactivity patterns. The nitro group, typically an electron-withdrawing group, can also act as a leaving group in nucleophilic aromatic substitution reactions, a transformation that can be more favorable than the displacement of other potential leaving groups like halogens. nih.gov Studies on 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles, providing a versatile method for functionalization. nih.gov
Furthermore, research into the functionalization of the pyridine ring itself is revealing novel ways to introduce substituents at various positions. jiaolei.groupnih.gov For instance, methods for the regioselective C-4 alkylation of pyridines offer pathways to new derivatives that were previously difficult to access. acs.org Such explorations can lead to the discovery of entirely new classes of compounds derived from this compound, with potentially unique biological or material properties. A key area of investigation involves the nbinno.comresearchgate.net sigmatropic shift mechanism observed in the nitration of some pyridines, which deviates from classical electrophilic aromatic substitution. ntnu.nontnu.noresearchgate.net
Computational Design and Prediction of Novel Derivative Structures and Materials
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for designing novel molecules and predicting their properties before they are ever synthesized in a lab. uctm.edu For derivatives of this compound, DFT can be used to calculate a range of properties, including molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and thermodynamic stability. researchgate.netmaterialsciencejournal.org
This predictive capability is especially valuable in materials science. For example, by systematically adding energetic functional groups (like additional nitro groups) to a pyridine core, researchers can computationally design and screen for novel high-energy density materials (HEDMs). researchgate.net The calculations can predict key performance indicators like heat of formation, density, and detonation velocity, allowing scientists to prioritize the most promising candidates for synthesis. researchgate.net This in silico approach significantly reduces the experimental effort required to discover new materials with desired properties.
Predicted Properties of Computationally Designed Pyridine Derivatives:
| Derivative Type | Predicted Property | Potential Application |
|---|---|---|
| Polynitro-pyridines | High heat of formation, high detonation velocity. researchgate.net | High-Energy Density Materials (HEDMs) |
| Amino-pyridines | Increased thermal stability. researchgate.net | Insensitive munitions, stable polymers |
| Hydroxy-pyridines | Altered electronic structure and reactivity. researchgate.net | Precursors for pharmaceuticals, functional materials |
Development of Advanced Methodologies for Interdisciplinary Applications
The versatility of the this compound scaffold makes it a valuable building block for a range of interdisciplinary applications, from agriculture to materials science. chemimpex.com The development of advanced methodologies for creating derivatives is crucial for unlocking their full potential. In agrochemicals, pyridine-based compounds are essential components of many fungicides, herbicides, and insecticides. researchgate.netnih.gov Intermediate Derivatization Methods are being systematically explored to discover new agrochemicals with improved efficacy and better environmental profiles. nih.gov
In materials science, the functional groups on this compound allow for its incorporation into advanced materials with specific electronic or optical properties. chemimpex.com The development of novel functionalization techniques, including photochemical methods and transition-metal-free reactions, provides access to a wider range of pyridine derivatives. jiaolei.groupnih.gov These advanced synthetic tools enable the precise tuning of molecular properties for applications in areas such as organic electronics, sensors, and functional polymers.
Q & A
Q. What are the key safety considerations for handling 4-Hydroxy-3-nitropyridine in laboratory settings?
- Methodological Answer : this compound is classified as an irritant (R36/37/38) with risks to eyes, skin, and respiratory systems. Researchers must:
- Use NIOSH-approved N95 respirators and chemical-resistant gloves (e.g., nitrile) to avoid inhalation and dermal contact .
- Ensure local exhaust ventilation and maintain airborne concentrations below undefined OSHA exposure limits due to limited toxicological data .
- Store in sealed containers at room temperature, avoiding incompatible materials like strong oxidizers or acids to prevent decomposition into NOx or CO .
Q. How can this compound be synthesized, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via nitration of 4-hydroxypyridine using fuming HNO₃ and H₂SO₄. Key steps include:
- Temperature control (0–5°C) to minimize side reactions and ensure regioselective nitration at the 3-position .
- Post-reaction neutralization with ice-water to isolate the product. Yields typically range from 60–75%, with purity confirmed by HPLC or melting point analysis (275–280°C) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FT-IR (C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and ¹H NMR (pyridinone protons at δ 7.5–8.5 ppm) confirm structural integrity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Verify molecular formula (C₅H₄N₂O₃) with ≤0.3% deviation .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for heterocyclic synthesis?
- Methodological Answer : The hydroxy and nitro groups enable sequential substitutions:
- Chlorination : React with POCl₃ at 80°C to replace the hydroxyl group with chlorine, yielding 4-chloro-3-nitropyridine, a precursor for SNAr reactions .
- Amination : Use benzyl chloride under phase-transfer catalysis (PTC) with K₂CO₃ to introduce benzylamino groups, enabling access to pyridinediamine derivatives .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent polarity to control regioselectivity .
Q. What strategies address contradictions in stability and storage recommendations for this compound?
- Methodological Answer : While some sources classify it as a flammable solid (Storage Code 11) , others emphasize chemical stability under ambient conditions . To resolve this:
- Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition events (expected >200°C).
- Store in flame-resistant cabinets with desiccants, avoiding bulk quantities. Compatibility testing with common solvents (e.g., DMF, THF) is advised to prevent inadvertent reactions .
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution (EAS) pathways, predicting activation energies for nitration or halogenation .
- Molecular Dynamics : Simulate solvent effects (e.g., aqueous vs. acetic acid) on reaction kinetics using Amber or GROMACS .
- Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of nitro group reduction) .
Q. What are the gaps in toxicological data for this compound, and how can they be addressed?
- Methodological Answer : Current MSDS lack carcinogenicity (IARC/NTP) and ecotoxicity data . Researchers should:
- Perform Ames tests (OECD 471) to assess mutagenicity using Salmonella strains TA98 and TA100.
- Conduct acute aquatic toxicity assays (OECD 202) with Daphnia magna to determine LC₅₀ values.
- Publish findings in peer-reviewed databases (e.g., PubChem) to improve hazard classification .
Methodological Notes
- Synthesis Optimization : Scale-up reactions require strict temperature control to avoid exothermic runaway, as nitro groups increase thermal sensitivity .
- Data Reconciliation : Cross-reference regulatory databases (e.g., EPA CompTox) to resolve discrepancies in hazard classifications .
- Advanced Applications : The compound’s role as a precursor for amifampridine (a neuromuscular drug) highlights its pharmaceutical relevance, necessitating GMP-compliant synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
